Bamipine

LogP Topical Formulation Skin Permeation

Bamipine (Soventol) is a first-generation H1 antihistamine API uniquely optimized for topical OTC formulations. Its LogP 3.93 ensures superior skin retention with a prolonged 48-hour antipruritic effect and minimal systemic absorption — a differentiation not replicated by systemic antihistamines like diphenhydramine. The dual H1-antagonist/anticholinergic mechanism in a topical vehicle delivers targeted, long-lasting itch relief. Additionally, the bamipine scaffold provides a validated starting point for antimycobacterial lead optimization, with established RP-HPLC methods available for QC and bioanalytical studies. Source ≥98% reference standard for method development or GMP-scale batches for topical product manufacture.

Molecular Formula C19H24N2
Molecular Weight 280.4 g/mol
CAS No. 4945-47-5
Cat. No. B1667737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBamipine
CAS4945-47-5
Synonymsamipine
bamipine citrate
bamipine dihydrochloride
bamipine dihydrochloride, hydrate
bamipine ethanol hydrate
bamipine lactate
bamipine monohydrochloride
bampine hydrochloride
Soventol
Molecular FormulaC19H24N2
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(CC2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C19H24N2/c1-20-12-14-21(15-13-20)19(18-10-6-3-7-11-18)16-17-8-4-2-5-9-17/h2-11,19H,12-16H2,1H3
InChIKeyNXTSFMFOSFAEGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bamipine (CAS 4945-47-5) | First-Generation H1 Antihistamine with Dual Anticholinergic Activity


Bamipine (CAS 4945-47-5, trade name Soventol) is a first-generation H1 antihistamine with pronounced anticholinergic properties [1]. It is primarily formulated for topical application and acts as an antipruritic agent to relieve itching associated with insect bites and skin irritations [2]. As a small molecule (MW 280.415), it functions as an antagonist at the histamine H1 receptor [1].

Why Bamipine Cannot Be Replaced by Other First-Generation Antihistamines


While many first-generation antihistamines (e.g., diphenhydramine, chlorpheniramine) are used systemically, Bamipine's utility is uniquely tied to its topical formulation and specific pharmacokinetic profile, which minimizes systemic absorption [1]. Its distinct combination of high lipophilicity (logP ≈ 3.9) and dual H1-antagonist/anticholinergic action in a topical vehicle is not replicated by other agents in the class, which are often formulated for oral use and carry different side effect profiles [2].

Quantitative Differentiators of Bamipine vs. Class Comparators


High Lipophilicity (LogP 3.93) Drives Enhanced Topical Permeation

Bamipine exhibits a high partition coefficient (LogP = 3.93), which is significantly greater than other topical antihistamines like diphenhydramine (LogP ≈ 3.11) [1][2]. This high lipophilicity is a critical factor for effective topical delivery and dermal retention.

LogP Topical Formulation Skin Permeation Physicochemical Properties

Extended Duration of Antipruritic Action (Up to 48 Hours)

Clinical monographs state that the maximal antipruritic effect of topical Bamipine is reached within 20 to 60 minutes and can persist for up to 48 hours after application [1]. In contrast, the effects of other common topical antihistamines like diphenhydramine typically require reapplication every 4 to 6 hours .

Pharmacodynamics Duration of Action Topical Antipruritic Pruritus

Unique Dual H1-Antagonist and Anticholinergic Activity in a Topical-Only Agent

Bamipine is distinguished by its dual pharmacological profile: it is a potent H1 receptor antagonist with significant anticholinergic properties, all while being formulated exclusively for topical use with no known oral formulation [1][2]. Most other first-generation antihistamines with anticholinergic effects (e.g., diphenhydramine, promethazine) are primarily designed for systemic administration and carry a higher risk of sedation and other systemic side effects [3].

Pharmacology Anticholinergic H1 Antagonist Mechanism of Action Topical Antipruritic

Antimycobacterial Activity of the Core Scaffold Provides a Unique Derivative Platform

Beyond its primary use as an antihistamine, the bamipine scaffold has demonstrated antimycobacterial activity. Specifically, 2-alkyl and 2-aryl substituted derivatives of bamipine have been synthesized and shown to possess this activity, with some analogues exhibiting moderate to high potency against *Mycobacterium tuberculosis* [1]. This is a unique property not commonly associated with other first-generation antihistamines like diphenhydramine or chlorpheniramine.

Antimycobacterial Tuberculosis Derivative Synthesis SAR

Optimal Application Scenarios for Bamipine Based on Quantitative Evidence


Topical Antipruritic Formulation for Extended-Release OTC Products

Given Bamipine's prolonged duration of action (up to 48 hours) [1] and its minimal systemic absorption when applied topically, it is an ideal active pharmaceutical ingredient (API) for developing long-lasting, over-the-counter (OTC) anti-itch creams, gels, or roll-ons for insect bites and mild skin irritations. Its high lipophilicity (LogP 3.93) also suggests good skin retention, which supports the extended-release claim [2].

Reference Standard for HPLC Method Development and Bioanalysis

The availability of robust analytical methods, such as the validated reverse-phase HPLC method for Bamipine separation [1], makes it a reliable reference standard for method development, quality control, and bioanalytical studies. Its well-defined LogP and chromatographic behavior are valuable for calibrating systems in pharmaceutical analysis [2].

Scaffold for Antimycobacterial Drug Discovery

For medicinal chemistry teams targeting tuberculosis or leprosy, the bamipine core offers a validated, non-traditional starting point for lead optimization. The synthesis of 2-substituted derivatives has already yielded compounds with antimycobacterial activity [1]. This provides a clear advantage over using other antihistamine scaffolds (e.g., diphenhydramine) which lack this specific biological annotation [2].

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